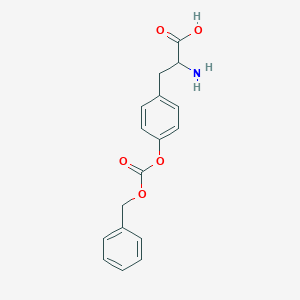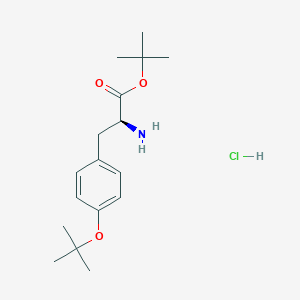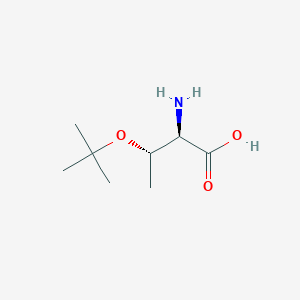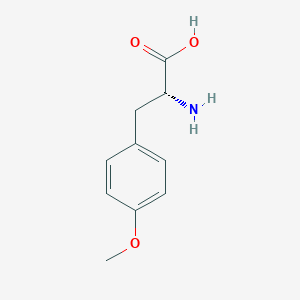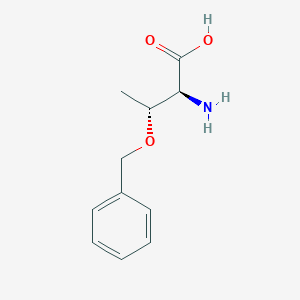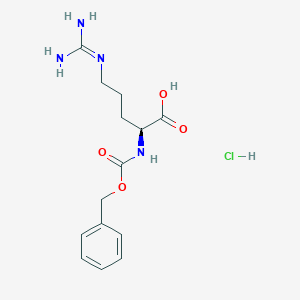
Z-Arg-OH.HCl
描述
Z-Arg-OH.HCl, also known as N(alpha)-Z-L-arginine hydrochloride, is a derivative of the amino acid arginine. It is primarily used in biochemical research and drug synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-arginine, which helps in preventing unwanted side reactions during chemical synthesis .
生化分析
Biochemical Properties
Z-Arg-OH.HCl is utilized in multiple biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it plays a critical role in the stabilization of model dipeptides, even greater than the conventional hydrogen bond
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism The specific cellular effects of Z-Arg-OH
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression The detailed molecular mechanism of Z-Arg-OH
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors The specific metabolic pathways that Z-Arg-OH
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-OH.HCl typically involves the protection of the amino group of L-arginine using benzyl chloroformate (Cbz-Cl). The reaction is carried out under basic conditions, often using a carbonate base. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of Cbz-Cl, resulting in the formation of the Cbz-protected arginine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound .
化学反应分析
Types of Reactions
Z-Arg-OH.HCl undergoes various chemical reactions, including:
Oxidation: The guanidine group in arginine can be oxidized under specific conditions.
Reduction: The Cbz protecting group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation with Pd-C and H2 is commonly employed.
Substitution: Acid chlorides or anhydrides are used for acylation reactions.
Major Products
Oxidation: Oxidized derivatives of arginine.
Reduction: Deprotected arginine.
Substitution: Various amide derivatives.
科学研究应用
Z-Arg-OH.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein structure.
Medicine: Utilized in the synthesis of pharmaceutical compounds and prodrugs.
Industry: Applied in the production of specialized chemicals and reagents .
作用机制
The primary function of Z-Arg-OH.HCl is to serve as a protected form of arginine. The Cbz group prevents unwanted side reactions during chemical synthesis. Upon deprotection, the free arginine can participate in various biochemical processes. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of Cbz-Cl, followed by the formation of a stable carbamate .
相似化合物的比较
Z-Arg-OH.HCl can be compared with other protected amino acids, such as:
Cbz-L-lysine hydrochloride: Similar protecting group but different amino acid.
Fmoc-L-arginine hydrochloride: Uses a different protecting group (fluorenylmethyloxycarbonyl).
Boc-L-arginine hydrochloride: Uses tert-butyloxycarbonyl as the protecting group.
The uniqueness of this compound lies in its specific protecting group, which offers stability under various reaction conditions and can be easily removed through catalytic hydrogenation .
属性
IUPAC Name |
5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPMSWPCALFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56672-63-0 | |
| Record name | NSC88473 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



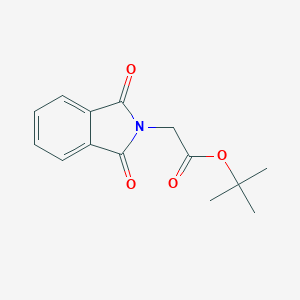
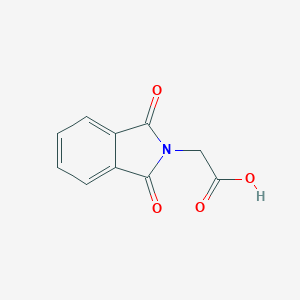
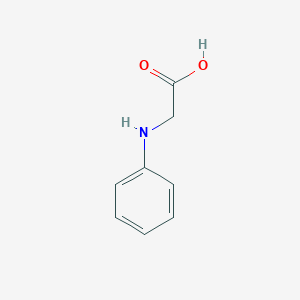
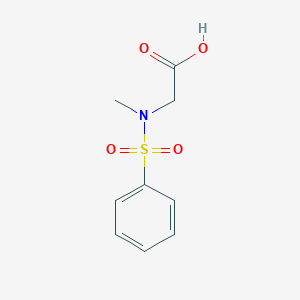
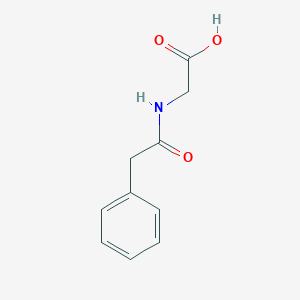
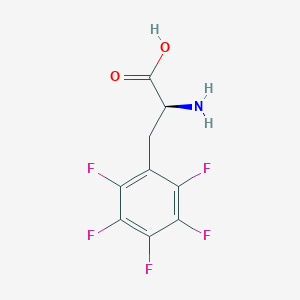
![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine](/img/structure/B554721.png)
